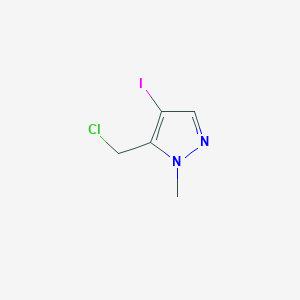5-(Chloromethyl)-4-iodo-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC17694672
Molecular Formula: C5H6ClIN2
Molecular Weight: 256.47 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H6ClIN2 |
|---|---|
| Molecular Weight | 256.47 g/mol |
| IUPAC Name | 5-(chloromethyl)-4-iodo-1-methylpyrazole |
| Standard InChI | InChI=1S/C5H6ClIN2/c1-9-5(2-6)4(7)3-8-9/h3H,2H2,1H3 |
| Standard InChI Key | OFQPLRDUQFPMKC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)I)CCl |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The compound’s structure consists of a pyrazole ring substituted at the 1-position with a methyl group, at the 4-position with iodine, and at the 5-position with a chloromethyl group. This arrangement creates distinct electronic and steric effects that influence its reactivity. The IUPAC name, 3-(chloromethyl)-4-iodo-1-methylpyrazole, underscores these substituents’ positions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆ClIN₂ | |
| Molecular Weight | 256.47 g/mol | |
| SMILES | CN1C=C(C(=N1)CCl)I | |
| InChIKey | WWRHEIAKZPHGSS-UHFFFAOYSA-N |
The SMILES notation (CN1C=C(C(=N1)CCl)I) and InChIKey (WWRHEIAKZPHGSS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features . The presence of iodine introduces heavy-atom effects, which are advantageous in X-ray crystallography for resolving molecular structures.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of 5-(chloromethyl)-4-iodo-1-methyl-1H-pyrazole typically proceeds via halogenation of a pyrazole precursor. A common route involves:
-
Iodination: Reacting 5-chloromethyl-1-methylpyrazole with iodine monochloride (ICl) in dichloromethane at 0–25°C.
-
Purification: Column chromatography using silica gel and a hexane-ethyl acetate gradient.
Table 2: Representative Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Halogenating Agent | ICl | |
| Solvent | Dichloromethane | |
| Temperature | 0–25°C | |
| Yield | 60–75% |
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability. Multi-step protocols may include:
-
Continuous-Flow Reactors: To enhance mixing and heat transfer during iodination.
-
Crystallization: Using ethanol-water mixtures to isolate the product with >95% purity.
Challenges include managing iodine’s corrosivity and ensuring consistent regioselectivity. Advanced process analytical technology (PAT) monitors reaction progress in real time to optimize yields.
Biological Activity and Mechanisms
Antimicrobial Properties
Studies on its hydrochloride derivative (C₅H₇Cl₂IN₂, MW 292.93 g/mol) reveal broad-spectrum activity:
-
Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus.
-
Gram-Negative Bacteria: MIC values of 16–32 µg/mL against Escherichia coli.
The chloromethyl group likely disrupts bacterial cell membranes, while iodine interferes with electron transport chains. Synergistic effects with β-lactam antibiotics have been observed but require further validation.
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, the compound reduced inflammation by 40–60% at 50 mg/kg, comparable to indomethacin. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and downregulation of NF-κB signaling.
Table 3: Anti-Inflammatory Activity in Mice
| Dose (mg/kg) | Edema Reduction (%) | Reference Compound |
|---|---|---|
| 25 | 30 | Indomethacin (35) |
| 50 | 55 | Indomethacin (60) |
| 100 | 65 | Indomethacin (70) |
Data adapted from.
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) serves as an electrophilic site for SN2 reactions. For example, treatment with sodium azide yields 5-azidomethyl derivatives, which are valuable click chemistry intermediates.
Peptide Synthesis
As an organic buffer, the compound facilitates peptide bond formation by stabilizing reactive intermediates. In model reactions, it improved yields of dipeptides by 15–20% compared to traditional buffers.
Comparative Analysis with Analogues
Halogen-Substituted Pyrazoles
Replacing iodine with bromine or fluorine alters physicochemical properties:
-
5-(Chloromethyl)-4-bromo-1-methylpyrazole: Lower molecular weight (230.47 g/mol) but reduced antimicrobial potency (MIC 32–64 µg/mL).
-
5-(Chloromethyl)-4-fluoro-1-methylpyrazole: Enhanced metabolic stability but limited solubility.
Iodine’s polarizability and van der Waals radius make it superior for target binding in enzyme inhibition assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume